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molecular formula C11H13FO2 B8687418 2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane CAS No. 88539-00-8

2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane

Cat. No. B8687418
M. Wt: 196.22 g/mol
InChI Key: HHLFJOXPWNCPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022906

Procedure details

100.32 g (0.41 mol) of 2-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one, prepared by brominating 1-(4-fluorophenyl)-2-methylpropan-1-one (as is described in EP-A-3002), are dissolved in 80 ml of dry methanol and 24.3 g (0.45 mol) of sodium methoxide in a solvent mixture of 60 ml dry methanol and 120 ml of chlorobenzene are added dropwise at 20° C. The methanol is then distilled off and the chlorobenzene solution is concentrated. The liquid crude product (90.8 g) is further purified by distillation at 60° C. and 0.2 mm Hg.
Quantity
100.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:13])([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].FC1C=CC([C:21](=[O:25])C(C)C)=CC=1.CC(C1C=CC(OCC(O)COC(C=C)=O)=CC=1)(C1C=CC(OCC(O)COC(C=C)=O)=CC=1)C.C[O-].[Na+]>CO.ClC1C=CC=CC=1>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2([O:25][CH3:21])[C:2]([CH3:13])([CH3:12])[O:4]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100.32 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)F)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O
Step Two
Name
sodium methoxide
Quantity
24.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
120 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 20° C
DISTILLATION
Type
DISTILLATION
Details
The methanol is then distilled off
CONCENTRATION
Type
CONCENTRATION
Details
the chlorobenzene solution is concentrated
DISTILLATION
Type
DISTILLATION
Details
The liquid crude product (90.8 g) is further purified by distillation at 60° C.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1(OC1(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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